molecular formula C12H20 B110181 Cyclohexylidenecyclohexane CAS No. 4233-18-5

Cyclohexylidenecyclohexane

Cat. No. B110181
CAS RN: 4233-18-5
M. Wt: 164.29 g/mol
InChI Key: FJHVMZDLYBHASM-UHFFFAOYSA-N
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Description

Cyclohexylidenecyclohexane is a chemical compound with the formula C12H20. Its molecular weight is 164.2872 . It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 2 six-membered rings .


Synthesis Analysis

The synthesis of functionalized cyclohexanes, which could potentially include Cyclohexylidenecyclohexane, has been described in a study. This process operates by two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol . Another study discusses the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts .


Molecular Structure Analysis

The molecular structure of Cyclohexylidenecyclohexane is available as a 2D Mol file or as a computed 3D SD file . It contains 33 bonds in total, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 2 six-membered rings .


Chemical Reactions Analysis

A study describes an iridium-catalyzed method for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols. This process operates by two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol . Another study discusses the reaction performed in the aqueous or organic medium using different metal catalytic systems .


Physical And Chemical Properties Analysis

Cyclohexylidenecyclohexane has a molecular weight of 164.29 . Its density is 0.0109 g/cm3 at 15 °C .

Scientific Research Applications

1. Fuel Surrogate Component and Combustion Chemistry

Cyclohexylidenecyclohexane, as a representative cycloalkane component, plays a significant role in the study of combustion chemistry. It's utilized to develop kinetic models for larger cycloalkanes and practical fuels. Experimental evidence from studies on methylcyclohexane combustion, a simpler alkylated cyclohexane, highlights its importance in understanding fuel combustion dynamics (Wang et al., 2014).

2. Environmental Bioremediation

Cyclohexylidenecyclohexane and its derivatives are used in studies focusing on the degradation of persistent hydrocarbons. Research on Rhodococcus sp. EC1, a bacterium with strong cyclohexane-degrading ability, demonstrates its potential in bioremediation for the removal of cyclohexane and other recalcitrant hydrocarbons from contaminated environments (Lee & Cho, 2008).

3. Jet Fuel and Diesel Production

Cyclohexylidenecyclohexane derivatives are investigated for their potential in converting bio-oils from lignin pyrolysis into jet and diesel fuel range hydrocarbons. This includes studying the kinetics and mechanisms of catalytic conversion processes (Saidi & Jahangiri, 2017).

4. Synthesis of Polymers and Molecular Composites

Its derivatives, such as polycyclohexane, are explored for synthesizing polymers that exhibit improved thermal and chemical stability, mechanical strength, and enhanced optical and electrical properties. This is significant in the development of new materials with advanced functional properties (Natori, 2002).

5. Alternative Energy Sources

The hydrogenation of benzene to produce cyclohexane, a precursor in nylon production, uses cyclohexylidenecyclohexane derivatives. This process is crucial for creating efficient and environmentally friendly methods in the chemical industry (Dada & Achenie, 2012).

6. Advanced Catalysis Research

Cyclohexylidenecyclohexane is involved in studies focusing on the catalytic conversion of cyclohexanone to cyclohexanols, which are important in the production of polymers, spices, and medicines. Such research explores the efficacy of different catalysts and their influence on the hydrodeoxygenation (HDO) process (Liu et al., 2017).

Safety And Hazards

The safety data sheet for Cyclohexylidenecyclohexane suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

cyclohexylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVMZDLYBHASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195141
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylidenecyclohexane

CAS RN

4233-18-5
Record name Cyclohexylidenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
NJ Turro, PA Leermakers, GF Vesley - Organic Syntheses, 2003 - Wiley Online Library
Abstract Cyclohexylidenecyclohexane intermediate: 15 g.(0.068 mole) of dispiro [5.1. 5.1] tetradecane‐7, 14‐dione product: cyclohexylidenecyclohexane
Number of citations: 0 onlinelibrary.wiley.com
M Saidi, A Jahangiri - Chemical Engineering Research and Design, 2017 - Elsevier
This study demonstrated that the bio-oil derived from fast pyrolysis of lignin was excellent candidate to be converted into the jet and diesel fuel range hydrocarbons by catalytic …
Number of citations: 44 www.sciencedirect.com
RM Kellogg, JK Kaiser - The Journal of Organic Chemistry, 1975 - ACS Publications
… The rate of consumption is as great as that of cyclohexylidenecyclohexane itself.®3 Within the limits of sensitivity of the detection techniques,615 quantitative conversion to two products …
Number of citations: 13 pubs.acs.org
JE McMurry, T Lectka, JG Rico - The Journal of Organic Chemistry, 1989 - ACS Publications
… temperature, the reaction mixture was diluted with pentane (100 mL),filtered through a pad of Florisil, and concentrated at the rotary evaporation to yield cyclohexylidenecyclohexane (…
Number of citations: 244 pubs.acs.org
E Dogan, AE Acar - Progress in Organic Coatings, 2013 - Elsevier
A method to increase the glass transition temperature of carboxyl terminated low molecular weight cycloaliphatic polyesters through anhydride linkages is described. Low molecular …
Number of citations: 21 www.sciencedirect.com
SM Desenko, VD Orlov, K Éstrada - Chemistry of Heterocyclic Compounds, 1990 - Springer
… Under the analogous conditions, the condensation of the amines (Ia, b) with 2-cyclohexylidenecyclohexane (reaction B) leads to the formation of the substances (IIIa, b) having the same …
Number of citations: 21 link.springer.com
平野福視, 亀沢誠, 亀井秀人, ヒラノフクミ… - 岡山理科大学 …, 1976 - ous.repo.nii.ac.jp
The dehydration of 2 ‘(l-cyclohexenyl) cyclohexanol (3) gave cyclohexylcyclohexenes, cyclohexylidenecyclohexane, cyclohexylidenecyclohexene, cyclo—hexylcyclohexadienes, …
Number of citations: 0 ous.repo.nii.ac.jp
RM Schonk, CW Meijer, BH Bakker… - Recueil des Travaux …, 1993 - Wiley Online Library
… Reaction of cyclohexylidenecyclohexane (1 la) with 1.0 equiv. of SO, at -60C leads to the quantit.*… Reaction of cyclohexylidenecyclohexane (lla) with 1.0 equiv. of SO, and subsequent …
Number of citations: 14 onlinelibrary.wiley.com
JLM Abboud, I Alkorta, JZ Dávalos, IA Koppel… - Bulletin of the …, 2016 - journal.csj.jp
We report herein the results of an experimental and computational study of adamantylideneadamantane (1) and a variety of substituted ethylenic hydrocarbons. The standard …
Number of citations: 4 www.journal.csj.jp
DD Wirth - 1981 - elibrary.ru
… Oxidative cleavage provided the key branching point: cyclohexylidenecyclohexane-syn-2,2''-… -2,2''-bis(hydrosymethyl)cyclohexylidenecyclohexane (49) provided evidence for the diene …
Number of citations: 0 elibrary.ru

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